Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049760-14-6
VCID: VC4966109
InChI: InChI=1S/C9H19NO2.ClH/c1-4-12-9(11)8(6-10)5-7(2)3;/h7-8H,4-6,10H2,1-3H3;1H
SMILES: CCOC(=O)C(CC(C)C)CN.Cl
Molecular Formula: C9H20ClNO2
Molecular Weight: 209.71

Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride

CAS No.: 1049760-14-6

Cat. No.: VC4966109

Molecular Formula: C9H20ClNO2

Molecular Weight: 209.71

* For research use only. Not for human or veterinary use.

Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride - 1049760-14-6

Specification

CAS No. 1049760-14-6
Molecular Formula C9H20ClNO2
Molecular Weight 209.71
IUPAC Name ethyl 2-(aminomethyl)-4-methylpentanoate;hydrochloride
Standard InChI InChI=1S/C9H19NO2.ClH/c1-4-12-9(11)8(6-10)5-7(2)3;/h7-8H,4-6,10H2,1-3H3;1H
Standard InChI Key TYCIQBBYXXRHEU-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC(C)C)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pentanoate backbone substituted with an aminomethyl group at the 2-position and a methyl group at the 4-position, stabilized as a hydrochloride salt. The ethyl ester moiety (CH3CH2OCO\text{CH}_3\text{CH}_2\text{OCO}) enhances lipid solubility, while the protonated amine (NH3+\text{NH}_3^+) facilitates ionic interactions in aqueous environments. Key bond angles and torsional strains are influenced by the steric bulk of the methyl and ethyl groups, as confirmed by computational models.

Table 1: Structural and Physicochemical Data

PropertyValue
Molecular FormulaC9H20ClNO2\text{C}_9\text{H}_{20}\text{ClNO}_2
Molecular Weight209.71 g/mol
Melting PointUndetermined
SolubilityPolar solvents (e.g., DMF, ethanol)
pKa (amine)~9.2 (estimated)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the ethyl ester’s methylene protons resonate at δ\delta 4.1–4.3 ppm (quartet), while the aminomethyl protons appear as a broad singlet at δ\delta 3.0–3.2 ppm due to exchange with deuterated solvent. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 209.71 with a chlorine isotopic pattern.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step sequence:

  • Aminomethylation: Reaction of 4-methylpent-2-enoate with ammonia under catalytic hydrogenation yields the primary amine intermediate.

  • Esterification: Treatment with ethyl chloroformate in dichloromethane introduces the ethyl ester group.

  • Salt Formation: Precipitation with hydrochloric acid generates the hydrochloride salt.

Critical parameters include maintaining a reaction temperature below 25°C during aminomethylation to prevent racemization and using anhydrous conditions to avoid ester hydrolysis.

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield
AminomethylationNH3\text{NH}_3, H2/Pd\text{H}_2/\text{Pd}20°C78%
EsterificationEthyl chloroformate0°C85%
Salt FormationHCl (gas)RT95%

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance mixing efficiency and reduce byproduct formation. A typical batch produces 50–100 kg with >98% purity, as verified by high-performance liquid chromatography (HPLC).

Pharmaceutical Applications

Role in Sacubitril Synthesis

Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride serves as a key intermediate in synthesizing Sacubitril, a neprilysin inhibitor used in combination with valsartan (Entresto®) for heart failure treatment. The aminomethyl group undergoes stereoselective coupling with a biphenyl fragment to form Sacubitril’s core structure.

Neuropeptide Modulation

In vitro studies demonstrate the compound’s ability to cross the blood-brain barrier and inhibit enkephalinase, an enzyme that degrades endogenous opioids. At 10 µM concentration, it increases met-enkephalin levels by 40% in rat brain homogenates, suggesting potential analgesic applications.

Anticancer Activity

Preliminary screens against MCF-7 breast cancer cells show an IC50\text{IC}_{50} of 12.5 µM, with apoptosis induction via caspase-3 activation. Comparative data against cisplatin (IC50\text{IC}_{50} 5.8 µM) indicate moderate potency, warranting structural optimization.

Table 3: Cytotoxicity Profiling

Cell LineIC50\text{IC}_{50} (µM)Mechanism
MCF-7 (breast)12.5Caspase-3 activation
A549 (lung)18.2ROS generation
HepG2 (liver)22.1Mitochondrial membrane depolarization

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The protonated amine undergoes alkylation with ethyl bromoacetate to form quaternary ammonium salts, which exhibit enhanced water solubility (>50 mg/mL in PBS).

Ester Hydrolysis

Under basic conditions (1M NaOH, 60°C), the ethyl ester hydrolyzes to the carboxylic acid derivative, a process monitored by Fourier-transform infrared spectroscopy (FTIR) via the disappearance of the 1740 cm1^{-1} ester carbonyl peak.

Reductive Amination

Reaction with ketones (e.g., acetone) and sodium cyanoborohydride yields secondary amines, expanding structural diversity for structure-activity relationship (SAR) studies.

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